molecular formula C20H21ClN2O B2952636 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one CAS No. 1025579-33-2

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one

Cat. No.: B2952636
CAS No.: 1025579-33-2
M. Wt: 340.85
InChI Key: BWSXVIILXWADLL-CSKARUKUSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one typically involves the reaction of 5-chloro-2-methylphenylpiperazine with a suitable phenylprop-2-EN-1-one derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitution may involve reagents such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in understanding its interactions with biological targets.

    Medicine: Research has indicated potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one: This compound is structurally similar to other piperazine derivatives, such as 1-(4-(5-chloro-2-methylphenyl)piperazinyl)-2-ethoxy-3-pyridinylmethanone.

    Piperazine Derivatives: Other piperazine derivatives include compounds like 1-(4-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide and this compound.

Uniqueness

This compound stands out due to its specific chemical structure, which imparts unique properties and reactivity

Properties

IUPAC Name

(E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c1-16-7-9-18(21)15-19(16)22-11-13-23(14-12-22)20(24)10-8-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSXVIILXWADLL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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